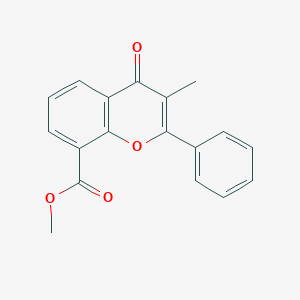
Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Cat. No. B126312
Key on ui cas rn:
90101-87-4
M. Wt: 294.3 g/mol
InChI Key: OSHFQLSUZICPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634768
Procedure details


Into a pressure reactor were placed 1.5 g (4.57 m mole) of methyl 6-chloro-3-methylflavone-8-carboxylate, 1.8 g (14.2 m mole) of sodium acetate, 150 ml of isopropanol and 0.075 g of 5% palladium-carbon. After the atmosphere was replaced with hydrogen gas, reaction was conducted at 70° C. under a pressure of 5.0 kg/cm2G for 6 hours. Thereafter the contents were withdrawn from the reactor and were subjected to filtration while being hot to remove the catalyst. The solvent was recovered from the filtrate to provide 1.1 g (82.1%) of white needle-like crystals which melt at 162.2° to 164.8° C. The crystals were recrystallized from alcohol to obtain a product having a melting point of 166.4° to 168.2° C. The product was found identical in melting point with the compound prepared by the conventional method. When the product of this example and the compound prepared by the conventional method were melted together, the melting point was not lower than that of the product of this example.
Name
methyl 6-chloro-3-methylflavone-8-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One



Name
palladium-carbon
Quantity
0.075 g
Type
catalyst
Reaction Step Four


Name
Yield
82.1%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=1)[O:8][C:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[C:6]([CH3:22])[C:5]2=[O:23].C([O-])(=O)C.[Na+].[H][H]>[C].[Pd].C(O)(C)C>[CH3:22][C:6]1[C:5](=[O:23])[C:4]2[C:9](=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=[CH:2][CH:3]=2)[O:8][C:7]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
methyl 6-chloro-3-methylflavone-8-carboxylate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(C(=C(OC2=C(C1)C(=O)OC)C1=CC=CC=C1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
palladium-carbon
|
|
Quantity
|
0.075 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a pressure reactor were placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter the contents were withdrawn from the reactor
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were subjected to filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was recovered from the filtrate
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)OC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 82.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
